[6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate
説明
The compound [6-({2-[(cyclohexanecarbonyloxy)methyl]-1H-1,3-benzodiazol-5-yl}methyl)-1H-1,3-benzodiazol-2-yl]methyl cyclohexanecarboxylate (CAS: 351437-99-5, molecular formula: C₃₁H₃₆N₄O₄, molecular weight: 528.64 g/mol) is a bis-benzodiazole derivative featuring two 1,3-benzodiazole cores linked via methyl groups. Each benzodiazole unit is substituted with cyclohexanecarboxylate ester moieties, enhancing its lipophilicity and structural complexity .
特性
IUPAC Name |
[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O4/c36-30(22-7-3-1-4-8-22)38-18-28-32-24-13-11-20(16-26(24)34-28)15-21-12-14-25-27(17-21)35-29(33-25)19-39-31(37)23-9-5-2-6-10-23/h11-14,16-17,22-23H,1-10,15,18-19H2,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQCEELLBVBVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)COC(=O)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Benzodiazole Moieties : These are known for their pharmacological significance, often exhibiting anti-anxiety, anti-depressant, and anti-cancer properties.
- Cyclohexanecarboxylate Group : This group may influence the lipophilicity and bioavailability of the compound.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds containing benzodiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that similar benzodiazole compounds showed significant activity against various bacterial strains, indicating potential use in developing new antibiotics.
Anticancer Properties
Benzodiazole derivatives have been studied for their anticancer effects. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
Some studies suggest that compounds with similar structures can act as inhibitors of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cancer cells or pathogens, providing a therapeutic avenue.
Case Studies
- Antimicrobial Efficacy : A case study on a related benzodiazole compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound may possess similar efficacy due to structural similarities.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that benzodiazole derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative used.
The biological activity of benzodiazole derivatives is often attributed to:
- DNA Intercalation : Compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Research Study] |
| Anticancer | IC50 = 10-50 µM in human cancer cells | [Case Study] |
| Enzyme Inhibition | Inhibition of metabolic enzymes | [Research Findings] |
類似化合物との比較
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Functional Differences
- Core Heterocycles: The target compound’s bis-benzodiazole core contrasts with benzodithiazine () and benzoxadiazole (). Benzodiazoles are nitrogen-rich heterocycles with π-conjugated systems, favoring aromatic interactions, whereas benzodithiazine (sulfur-containing) and benzoxadiazole (oxygen-containing) exhibit distinct electronic properties .
- The triazole-hexanone substituent in suggests utility in fluorescence or spectroscopic studies, whereas the target’s ester groups may prioritize stability over optical activity .
- The absence of triazoles in the target implies alternative strategies, such as esterification or benzodiazole alkylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
